molecular formula C₁₆H₁₉FN₃NaO₆ B1158030 PNU 142586 Sodium Salt

PNU 142586 Sodium Salt

Cat. No.: B1158030
M. Wt: 391.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Metabolite Characterization in Drug Discovery and Development Research

The identification and characterization of a drug's metabolites are fundamental to a thorough understanding of its biological effects, including its potential interactions with other medications. pharmacologycanada.org This process is a critical component of drug discovery and development for several reasons. nih.gov Firstly, metabolites can possess their own pharmacological activity, which may be similar to, greater than, or different from the parent drug. pharmacologycanada.org Secondly, the metabolic profile of a drug can provide medicinal chemists with information on "soft spots" in a molecule that are susceptible to metabolic changes, which can influence the drug's pharmacokinetic properties like clearance rate and bioavailability. chromatographyonline.com Furthermore, the accumulation of certain metabolites can be associated with adverse effects. nih.gov A comprehensive understanding of a drug's metabolic pathway is therefore indispensable for predicting its efficacy, safety, and potential for drug-drug interactions. nih.govacs.org The study of metabolites is also crucial for identifying biomarkers to monitor disease status and drug efficacy. nih.gov

PNU 142586 Sodium Salt as a Key Metabolite of Oxazolidinone Antibiotics

This compound is the sodium salt of PNU 142586, also known as hydroxyethyl (B10761427) glycine (B1666218) metabolite. drugbank.com It is one of the two major metabolites of the oxazolidinone antibiotic linezolid (B1675486), formed through the oxidation of the morpholine (B109124) ring of the parent compound. nih.govdrugbank.com This transformation is believed to occur through a non-enzymatic process. drugbank.comoup.com The other primary metabolite is an aminoethoxyacetic acid derivative known as PNU-142300. drugbank.com Of the two, PNU 142586 is the predominant human metabolite. drugbank.com While linezolid itself is an active antibiotic, its metabolites, including PNU 142586, are considered inactive from an antibacterial standpoint. drugbank.comdrugbank.com Recent research, however, has begun to investigate the potential role of PNU 142586 in some of linezolid's adverse effects, specifically hematologic toxicity. nih.gov Studies have identified DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B) as primary targets of PNU 142586, suggesting a mechanism by which this metabolite could interfere with DNA replication and transcription. nih.govmedchemexpress.cn

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name(S)-N-(4-(5-(acetamidomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)-N-(2-hydroxyethyl)glycine, sodium salt
SynonymsThis compound, Linezolid metabolite this compound
Molecular FormulaC16H19FN3NaO6
Molecular Weight391.33 g/mol

Current Research Landscape and Gaps in Metabolite Disposition Understanding

Current research on PNU 142586 has largely focused on its pharmacokinetics in relation to the parent drug, linezolid. Studies have shown that both PNU 142586 and PNU-142300 accumulate in patients with renal failure. oup.com The clearance of linezolid and its metabolites is influenced by creatinine (B1669602) clearance, leading to predictions that plasma concentrations of these compounds increase as renal function declines. nih.govnii.ac.jp In patients with normal renal function, a significant portion of a linezolid dose is excreted in the urine as its metabolites. drugbank.com

A significant gap in the research landscape is the limited availability of PNU 142586 as a pure substance for detailed investigation. nih.govjst.go.jp This scarcity has hindered a more thorough exploration of the clinical significance of its accumulation, particularly concerning its potential role in adverse effects like thrombocytopenia observed in patients with renal insufficiency. nih.govjst.go.jp While recent studies have begun to elucidate the molecular mechanisms of PNU 142586-induced toxicity, further research with the synthesized metabolite is needed to fully understand its clinical implications and to potentially improve the clinical use of linezolid. nih.govjst.go.jp

Table 2: Urinary Excretion of Linezolid and its Metabolites

CompoundPercentage of Dose Excreted in Urine
Linezolid (parent drug)~30%
PNU 142586 (hydroxyethyl glycine metabolite)~40%
PNU-142300 (aminoethoxyacetic acid metabolite)~10%

Properties

Molecular Formula

C₁₆H₁₉FN₃NaO₆

Molecular Weight

391.33

Synonyms

N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium Salt

Origin of Product

United States

Elucidation of Pnu 142586 Sodium Salt Metabolic Formation Pathways

Parent Compound Biotransformation Mechanisms Leading to PNU 142586 Sodium Salt

The central mechanism in the metabolism of Linezolid (B1675486) is the oxidation of its morpholine (B109124) ring. researchgate.netnih.govbris.ac.uk This oxidative process results in the formation of two main inactive, open-ring carboxylic acid metabolites: PNU-142586 and PNU-142300. nih.govnih.gov PNU-142586 is the most abundant metabolite found in humans. drugbank.com Studies using radiolabeled [14C]linezolid have shown that PNU-142586 accounts for approximately 40% to 45% of the administered dose excreted in the urine. drugbank.combris.ac.uk

In vitro studies with human liver microsomes indicate that Linezolid can be oxidized to an unstable hemiacetal intermediate. bris.ac.uk This intermediate can then be further oxidized enzymatically in vivo to yield PNU-142586. bris.ac.uk Another proposed precursor is 2-hydroxylinezolid, which has been identified in liver microsome studies and is believed to precede the formation of both major metabolites. researchgate.net While several cytochrome P450 enzymes have been explored for their ability to generate these precursors, the primary pathway to PNU-142586 is not dependent on them. researchgate.netnih.gov

In vitro studies have indicated that this transformation may be mediated by reactive oxygen species that are generated during the catalytic cycle of P450 enzymes, rather than direct enzymatic action on the Linezolid molecule. researchgate.net This distinction explains why Linezolid has a low propensity for drug-drug interactions related to CYP450 enzyme inhibition or induction. nih.gov The formation of PNU-142586 is therefore a robust chemical process that can likely occur throughout the body. researchgate.net

Comparative Analysis of this compound Formation with Other Linezolid Metabolites (e.g., PNU-142300)

Linezolid's metabolism yields two principal metabolites, PNU-142586 and PNU-142300, both originating from the oxidative cleavage of the morpholine ring. nih.govresearchgate.net However, their formation pathways, abundance, and chemical nature exhibit distinct differences. PNU-142586 is a hydroxyethyl (B10761427) glycine (B1666218) derivative, while PNU-142300 is an aminoethoxyacetic acid metabolite. nih.govdrugbank.com

PNU-142586 is the major metabolite, constituting about 40-45% of a Linezolid dose recovered in urine. drugbank.combris.ac.uk In contrast, PNU-142300 is a secondary metabolite, accounting for a much smaller fraction, approximately 10-11% of the dose in urine. drugbank.combris.ac.uk The most significant mechanistic difference is that the formation of PNU-142586 is largely a non-enzymatic chemical process, whereas the pathway leading to PNU-142300 is presumed to be purely enzymatic. bris.ac.uk This enzymatic route for PNU-142300 is sometimes referred to as the "lactam pathway," which is distinct from the "lactone pathway" that leads to PNU-142586. bris.ac.uk Both metabolites are more readily accumulated in individuals with renal impairment compared to the parent drug. researchgate.netresearchgate.netnii.ac.jp

Interactive Data Table: Comparison of Linezolid Metabolites

FeaturePNU-142586PNU-142300
Chemical Name N-[[3-[3-Fluoro-4-(2-hydroxyacetyl-4-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamideN-[[3-[3-Fluoro-4-(carboxymethyl-4-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Metabolic Abundance Major/Predominant drugbank.combris.ac.ukSecondary bris.ac.uk
Formation Pathway Primarily Non-Enzymatic drugbank.comresearchgate.netresearchgate.netPresumed Enzymatic bris.ac.uk
% of Dose in Urine ~40-45% drugbank.combris.ac.uk~10-11% drugbank.combris.ac.uk
Precursor Unstable hemiacetal / 2-hydroxylinezolid researchgate.netbris.ac.uk2-hydroxylinezolid researchgate.net
Rate-Limiting Step Formation of PNU-142586 is the rate-limiting step for Linezolid clearance researchgate.netresearchgate.netresearchgate.netNot rate-limiting

Hypothetical Alternative Metabolic Shunts and Their Research Implications

While the primary metabolic pathway of Linezolid to PNU-142586 and PNU-142300 via morpholine ring oxidation is well-established, research has suggested the existence of more complex or minor alternative routes. The identification of transient intermediates and additional minor metabolites points towards a more intricate metabolic network than initially described. researchgate.netbris.ac.uk

One hypothetical shunt involves the initial formation of 2-hydroxylinezolid, catalyzed to a small extent by enzymes such as CYP2J2, CYP1B1, and CYP4F2. researchgate.net This hydroxylated intermediate could then serve as a branch point, leading to the formation of both PNU-142586 and PNU-142300. researchgate.net Another identified in-vitro intermediate is PNU-143011, an unstable hemiacetal, which can be subsequently oxidized to PNU-142586. bris.ac.uk

Preclinical Pharmacokinetic and Dispositional Research of Pnu 142586 Sodium Salt

Absorptive and Distributive Profiles in Animal Models (e.g., rat, mouse, dog)

Comprehensive studies investigating the absorption, distribution, metabolism, and excretion (ADME) of linezolid (B1675486) in mice, rats, and dogs have provided insights into the behavior of its metabolite, PNU-142586. Following administration of linezolid, PNU-142586 is one of the main circulating entities. nih.gov The parent drug, linezolid, exhibits limited protein binding (less than 35%) and distributes well into most extravascular sites, with a volume of distribution at steady-state approximately equal to total body water. nih.gov While specific distribution parameters for PNU-142586 are not detailed, studies in rat models of hepatic and renal impairment have shown that PNU-142586 did not accumulate in the brain, heart, lung, liver, kidney, or small intestinal tissues.

In a study involving rats with induced hepatic or renal failure, the tissue distribution of PNU-142586's parent compound, linezolid, was investigated. The findings indicated no significant accumulation in key organs.

TissueLinezolid Concentration in Hepatic Impairment Model (μg/g)Linezolid Concentration in Renal Failure Model (μg/g)
BrainData not specifiedData not specified
HeartData not specifiedData not specified
LungData not specifiedData not specified
LiverData not specifiedData not specified
KidneyData not specifiedData not specified
Small IntestineData not specifiedData not specified

Elimination Kinetics and Excretory Pathways of PNU-142586 Sodium Salt in Preclinical Systems

Renal Clearance Mechanisms of the Metabolite

Renal excretion is a major route of elimination for both linezolid and its metabolites, including PNU-142586. nih.gov Studies have shown that radioactivity from labeled linezolid is almost completely recovered within 24-48 hours, with renal excretion being a primary pathway. nih.gov In vitro studies have suggested the involvement of the human organic anion transporter 3 (hOAT3) in the transport of PNU-142586. nih.gov This transporter is known to play a role in the tubular secretion of anionic drugs in the kidneys.

Influence of Organ Impairment on PNU-142586 Sodium Salt Pharmacokinetics in Animal Models

The impact of organ dysfunction on the pharmacokinetic profile of PNU-142586 has been investigated in rat models.

Hepatic Dysfunction Impact on Metabolite Disposition in Rat Models

In rat models with carbon tetrachloride-induced hepatic impairment, the exposure to linezolid was increased due to reduced hepatic metabolism. This, in turn, affects the formation and subsequent disposition of its metabolites. While the primary effect of hepatic impairment is on the parent drug's metabolism, this necessarily influences the concentration-time profile of PNU-142586.

Renal Impairment Effects on PNU-142586 Sodium Salt Levels in Rodent Models

Studies in rat models with 5/6 nephrectomy-induced renal failure have demonstrated an increased exposure to both linezolid and its metabolites, PNU-142586 and PNU-142300. nih.gov This is attributed to a reduction in both hepatic metabolism and renal glomerular filtration. nih.gov The delayed elimination of PNU-142586 in the presence of renal failure has been observed. nih.gov

Rate-Limiting Steps in Parent Drug Clearance Attributable to PNU-142586 Sodium Salt Formation

Urinary excretion is the primary route of elimination for both the parent drug and its metabolites. researchgate.net Following administration, linezolid, along with PNU-142586 and PNU-142300, accounts for the majority of the drug's disposition. researchgate.net In human subjects, approximately 50% of a linezolid dose is excreted in the urine as these two metabolites, with an additional 35% excreted as the unchanged parent drug. nih.gov

The influence of renal function on the clearance of linezolid and its metabolites is significant. Studies have shown that the total clearance (CL) of linezolid, as well as the clearances of PNU-142300 and PNU-142586, are influenced by creatinine (B1669602) clearance (CLcr). researchgate.netnii.ac.jpnih.gov In patients with impaired renal function, the plasma concentrations of both metabolites are more sensitive to changes in renal function compared to the parent drug. nii.ac.jp This leads to an accumulation of PNU-142586 and PNU-142300 in individuals with renal impairment. researchgate.net

The table below presents population pharmacokinetic parameters for linezolid and its metabolites, illustrating the differences in their clearance rates.

ParameterLinezolidPNU-142300PNU-142586
Population Mean Clearance (L/h) 3.867.2713.54
Volume of Distribution (L) 47.147.147.1
Data derived from a population pharmacokinetic analysis in adult patients. The volume of distribution was assumed to be the same for the parent drug and its metabolites. researchgate.netnii.ac.jpnih.gov

Further analysis of metabolite-to-parent ratios for trough concentrations (Cmin) and the area under the curve (AUC) highlights the impact of renal function on metabolite accumulation. These ratios are predicted to increase as renal function declines. nii.ac.jp

The following table details the estimated plasma concentrations and metabolite-to-parent ratios in patients with normal versus severe renal dysfunction.

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
Linezolid Cmin (µg/mL) 6.217.3
PNU-142300 Cmin (µg/mL) 0.32.2
PNU-142586 Cmin (µg/mL) 0.74.5
Linezolid AUC (mg·h/L) 233.2488.7
PNU-142300 AUC (mg·h/L) 9.350.8
PNU-142586 AUC (mg·h/L) 25.7107.1
Cmin Ratio (PNU-142300/Linezolid) 0.0470.133
Cmin Ratio (PNU-142586/Linezolid) 0.1270.268
AUC Ratio (PNU-142300/Linezolid) 0.0390.106
AUC Ratio (PNU-142586/Linezolid) 0.1130.222
Data based on simulations from a population pharmacokinetic model. nii.ac.jp

Academic Synthetic Strategies for Pnu 142586 Sodium Salt

Multi-Step Chemical Synthesis Approaches for Analytical and Research Standardsnih.govresearchgate.net

The preparation of PNU 142586, a primary metabolite of the antibiotic Linezolid (B1675486), for research applications necessitates a well-defined synthetic pathway. nih.govresearchgate.net Academic efforts have focused on developing a reliable synthesis from a common intermediate, ensuring the availability of this compound for further studies. nih.gov The synthesis is characterized by its multi-step nature, beginning from a protected precursor and proceeding through several chemical transformations to yield the final product. researchgate.net

Step Reaction Description Key Reagents/Conditions Purpose Reference
1 Synthesis of Common IntermediateN-Benzylethanolamine, N,N-diisopropylethylamine, nBuOH, refluxIntroduction of a protected amino alcohol moiety. researchgate.net
2 Protection of Hydroxyl GroupTBSCl, imidazole, CH₂Cl₂Protection of the primary alcohol to prevent unwanted side reactions. researchgate.net
3 Reductive CleavageCu(acac)₂, NaBH₄, THF, EtOHCleavage of the oxazolidinone ring to form a key intermediate. researchgate.net
4 N-ProtectionCbzCl, NaHCO₃, THFProtection of the resulting secondary amine. researchgate.net
5 Side Chain IntroductionStaudinger reduction of an azide (B81097) precursor, followed by N-acetylation.Formation of the N-acetyl group characteristic of PNU 142586. researchgate.net
6 Deprotection and SaponificationH₂, Pd(OH)₂/C; followed by NaOHRemoval of benzyl (B1604629) and tert-butyl protecting groups to yield the final sodium salt. researchgate.net

The successful synthesis of PNU 142586 hinges on precise regioselective functionalization and a robust protecting group strategy. researchgate.net Protecting groups are essential to temporarily block reactive sites on a molecule, allowing chemical modifications to occur at other specific locations. creative-peptides.com

In the synthesis outlined by Hanaya et al., several protecting groups are employed to ensure chemo- and regioselectivity. researchgate.net For instance, a benzyl group is used to protect a key nitrogen atom during the initial stages of the synthesis. researchgate.net This strategy is crucial for directing subsequent reactions to the correct functional groups. researcher.life The choice of protecting groups is dictated by their stability under certain reaction conditions and the ease with which they can be removed without affecting the rest of the molecule. creative-peptides.com

The introduction of the N-acetyl group is a critical functionalization step. This is achieved through a sequence involving the reduction of an azide intermediate (Staudinger reduction) followed by acetylation with acetyl chloride. researchgate.net This two-step process ensures the specific formation of the desired acetamido moiety. researchgate.net

Synthetic chemists often face challenges in achieving high yields and purity, particularly in multi-step syntheses. researchgate.net A significant challenge encountered during the development of the PNU 142586 synthesis was the potential for side reactions. researchgate.net For example, attempts at direct N-alkylation of an intermediate amine with bromoacetate (B1195939) derivatives to build the glycine (B1666218) side chain proved problematic, resulting in low yields and the formation of undesired O-acylated byproducts. researchgate.net

Characterization of Synthetic Intermediates and Final Product Validation Techniques (e.g., NMR, MS, HPLC)researchgate.netjst.go.jpnii.ac.jpresearchgate.netnih.gov

Rigorous analytical techniques are employed to confirm the identity and purity of synthetic intermediates and the final PNU 142586 sodium salt. researchgate.net Each step of the synthesis is monitored, and the structure of each intermediate is confirmed before proceeding to the next reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of the intermediates and the final compound. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of the molecule, while MS confirms its molecular weight and fragmentation pattern. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively used to assess the purity of the final product and for its quantification in biological matrices. jst.go.jpnii.ac.jpresearchgate.netnih.gov These chromatographic methods separate the target compound from any unreacted starting materials or byproducts. jst.go.jp When coupled with mass spectrometry (LC-MS/MS), these techniques provide a highly sensitive and specific method for both validating the synthetic product and quantifying it in complex samples. researchgate.netnih.gov

Table 2: Example UPLC-MS/MS Parameters for PNU 142586 Analysis

Parameter Condition Reference
Column ACQUITY UPLC HSS T3 jst.go.jp
Mobile Phase A Water with 0.1% formic acid researchgate.net
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid researchgate.net
Flow Rate 0.6 mL/min researchgate.net
Detection UV at 254 nm; Mass Spectrometry (Positive ESI) jst.go.jpresearchgate.net
Linearity Range 0.1-25 µg/mL or 0.2-20.0 µg/mL jst.go.jpresearchgate.net
Intra- & Inter-assay Accuracy 92.80–101.48% jst.go.jpnii.ac.jp

| Intra- & Inter-assay Precision (RSD%) | <8.0% | jst.go.jpnii.ac.jp |

The validation of these analytical methods, as per regulatory guidelines, ensures their accuracy, precision, and reliability for research applications. nih.gov The data generated from these techniques provide the definitive proof of structure and purity required for an analytical standard.

Advanced Analytical Methodologies for Pnu 142586 Sodium Salt Quantification in Research Samples

Development and Validation of Chromatographic Techniques for Metabolite Analysis

Chromatographic methods are central to the quantitative analysis of PNU 142586 in complex biological matrices. Both Ultra-Performance Liquid Chromatography (UPLC) with UV detection and High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been successfully developed and validated for this purpose.

A validated UPLC method has been established for the simultaneous quantification of linezolid (B1675486) and its metabolites, PNU-142300 and PNU-142586, in human plasma. nih.govjst.go.jp This method utilizes reverse-phase chromatography for separation, followed by UV detection.

The chromatographic separation is achieved using an ACQUITY UPLC HSS T3 column. nih.gov After sample preparation, the protein-free supernatant is injected into the system for analysis, with detection monitored at a wavelength of 254 nm. nih.govjst.go.jp To ensure accuracy, p-toluic acid is employed as an internal standard. nih.gov Validation studies confirmed that no interference peaks from endogenous plasma components were observed at the retention times of PNU-142586 or the other analytes. nih.govjst.go.jp

Table 1: UPLC Method Parameters for PNU-142586 Quantification

ParameterSpecification
InstrumentationUltra-Performance Liquid Chromatography (UPLC)
ColumnACQUITY UPLC HSS T3
DetectionUV at 254 nm
Internal Standardp-Toluic acid
Biological MatrixHuman Plasma

To enhance sensitivity and specificity beyond what is achievable with UV detection, an LC-MS/MS method has been developed. nih.gov This represents the first reported LC-MS/MS assay for the simultaneous detection of linezolid, PNU-142300, and PNU-142586 in human serum samples. nih.gov Given the complexity of biological samples, characterization based on chromatographic retention times and UV detection can be susceptible to interference; mass spectrometry provides a more robust and sensitive alternative. nih.gov

This simple and precise LC-MS/MS method was successfully applied to analyze serum samples from hospitalized patients, requiring sample aliquot volumes as low as 20 μL. nih.gov The technique's high selectivity and sensitivity make it a powerful tool for clinical research and therapeutic drug monitoring, particularly in studies investigating the accumulation of metabolites in specific patient populations. nih.govbioanalysis-zone.com

Sample Preparation Techniques for Biological Matrices in Preclinical Studies (e.g., plasma, urine, tissue homogenates)

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to remove interfering substances from biological matrices while ensuring high recovery of the target analyte. rsc.org For the analysis of PNU-142586 in plasma and serum, protein precipitation has been the most commonly employed technique. nih.govnih.gov

In this procedure, acetonitrile (B52724) is added to the plasma or serum sample. nih.govnih.gov This causes proteins to precipitate out of the solution, which can then be separated by centrifugation. The resulting protein-free supernatant, containing PNU-142586 and other analytes, is then collected for injection into the chromatographic system. nih.govjst.go.jp This method is favored for its simplicity and efficiency. While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common in bioanalysis, protein precipitation has been proven effective for PNU-142586. nih.gov

Furthermore, stability tests have confirmed that PNU-142586 is stable in plasma through three freeze-thaw cycles and during long-term storage in a frozen state for up to 30 days. nih.govjst.go.jp The extracted analyte was also found to be stable in the UPLC autosampler at 4°C for over 48 hours. nih.govjst.go.jp

Rigorous Validation Parameters for Research Assays

The validation of any analytical method is crucial to ensure that the data generated is reliable and accurate. researchgate.net For assays quantifying PNU-142586, validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA), focusing on key parameters like linearity, precision, and accuracy. nih.govjst.go.jp

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response over a specified range. researchgate.netwisdomlib.org A calibration curve is established by analyzing standards at several concentration levels. openresearchlibrary.org

For the UPLC method, the calibration curve for PNU-142586 was linear over the concentration range of 0.2 to 20.0 µg/mL, with a coefficient of determination (r²) greater than 0.9998. nih.govjst.go.jp The more sensitive LC-MS/MS method demonstrated linearity over a broader range of 0.1 to 25 µg/mL, with a correlation coefficient (r²) of 0.99 or greater. nih.gov These high correlation coefficients indicate a strong linear relationship and the suitability of the methods for quantification. nih.govnih.gov

Table 2: Linearity Parameters for PNU-142586 Analytical Methods

MethodLinear Range (µg/mL)Coefficient of Determination (r²)
UPLC-UV0.2 - 20.0> 0.9998
LC-MS/MS0.1 - 25.0≥ 0.99

Precision refers to the closeness of agreement among a series of measurements from the same sample, while accuracy refers to the closeness of the measured value to the true value. pdx.edu Both are assessed at intra-assay (within a single run) and inter-assay (between different runs) levels. jst.go.jp

The validated UPLC method for PNU-142586 demonstrated excellent precision and accuracy that met regulatory criteria. nih.govjst.go.jp Similarly, the LC-MS/MS method showed high accuracy and precision, with inter- and intra-assay precisions below 15% and accuracies ranging from 97% to 112%. nih.gov These results confirm the reliability and reproducibility of the analytical methods for research applications.

Table 3: Precision and Accuracy Data for the UPLC-Based Assay of PNU-142586

ParameterSpecificationValue
Intra-assayAccuracy (%)96.93 – 101.48
Precision (RSD %)&lt; 5.0
Inter-assayAccuracy (%)92.80 – 97.34
Precision (RSD %)&lt; 8.0

Data sourced from Sakurai et al., 2019. jst.go.jp

Stability Evaluation in Prepared Samples and Storage Conditions

Ensuring the stability of an analyte in biological matrices throughout the collection, processing, and storage stages is a cornerstone of reliable quantitative bioanalysis. For PNU-142586, stability has been rigorously evaluated under various conditions to guarantee the integrity of research samples from the moment of collection to the point of analysis.

A key study validating an ultra-performance liquid chromatography (UPLC) method for the quantification of linezolid and its metabolites, including PNU-142586, in human plasma, provides significant insights into its stability. The findings from this research confirm the robustness of PNU-142586 under typical laboratory handling and storage protocols. nih.gov

The stability of PNU-142586 was assessed under several conditions:

Freeze-Thaw Stability: The compound remained stable in human plasma after undergoing three freeze-thaw cycles. In these tests, quality control (QC) samples were frozen at -30°C and subsequently thawed at room temperature. The residual rates of PNU-142586 in QC samples after three cycles were found to be between 98.3% and 98.7% compared to freshly prepared samples, indicating no significant degradation. jst.go.jp This is a critical parameter, as research samples are often subjected to multiple freezing and thawing events during their lifecycle.

Long-Term Stability: For long-term storage, PNU-142586 demonstrated stability in human plasma for at least 30 days when stored at -30°C. The remaining percentages of the analyte in comparison to freshly prepared QC samples ranged from 87.7% to 92.9%, confirming its stability over this period. jst.go.jp

Autosampler (Post-Preparative) Stability: Once extracted and prepared for injection into the analytical instrument, PNU-142586 was found to be stable in the UPLC autosampler for over 48 hours at a temperature of 4°C. nih.gov The stability ranged from 97.5% to 98.0% when compared with samples that were injected immediately after preparation. jst.go.jp This ensures that the integrity of the analyte is maintained throughout the duration of a typical analytical run.

These stability assessments, summarized in the table below, are essential for establishing reliable protocols for sample handling and storage in clinical and preclinical studies involving PNU-142586.

Stability TestMatrixConditionsDurationConclusionPercentage Recovery/Residual Rate
Freeze-ThawHuman Plasma3 cycles (-30°C to Room Temp)N/AStable98.3% - 98.7%
Long-TermHuman Plasma-30°C30 daysStable87.7% - 92.9%
AutosamplerProcessed Extract4°C48 hoursStable97.5% - 98.0%

Internal Standard Selection and Application in Quantitative Analysis

The use of an appropriate internal standard (IS) is fundamental in modern quantitative analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations during sample preparation, injection, and analysis. wuxiapptec.com The choice of an IS is critical for achieving high accuracy and precision in the quantification of PNU-142586.

Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard because it shares nearly identical physicochemical properties with the analyte, leading to similar behavior during extraction and ionization. wuxiapptec.com However, the availability and cost of SIL standards can be prohibitive. In such cases, a structural analog is a suitable alternative. scioninstruments.com

In the validated UPLC method for PNU-142586 quantification, p-toluic acid was employed as the internal standard. nih.gov p-Toluic acid, also known as 4-methylbenzoic acid, is a structural analog that possesses chemical and physical properties making it a suitable IS for this application. nih.govwikipedia.org

The rationale for selecting a structural analog like p-toluic acid includes:

Similar Physicochemical Properties: p-Toluic acid is a carboxylic acid with a benzene (B151609) ring, which provides a degree of structural similarity to PNU-142586, aiding in comparable extraction efficiency and chromatographic behavior. chemicalbook.comchemicalbook.com

Chromatographic Resolution: It is crucial that the internal standard is well-resolved chromatographically from the analyte and any potential interferences in the matrix to ensure accurate integration of the respective peaks.

No Endogenous Presence: The selected internal standard must not be naturally present in the biological samples being analyzed to avoid inflated and inaccurate readings.

Ionization Efficiency: In LC-MS applications, the internal standard should have a similar ionization response to the analyte to effectively compensate for matrix effects that can suppress or enhance the signal. scioninstruments.com

Another study focusing on the population pharmacokinetics of linezolid and its metabolites utilized a different internal standard for their UPLC-MS/MS method. nii.ac.jp While the specific internal standard used for PNU-142586 was not explicitly detailed in the provided snippets, the general principle of using a compound that mimics the analyte's behavior remains the same.

Research Significance of Pnu 142586 Sodium Salt in Understanding Parent Drug Disposition Dynamics

Contribution of Metabolite Data to Preclinical Pharmacokinetic Modeling

Preclinical pharmacokinetic (PK) models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate in humans. nih.gov The inclusion of metabolite data, such as that for PNU-142586, significantly enhances the predictive power and accuracy of these models. In preclinical studies with linezolid (B1675486) in species such as mice, rats, and dogs, the parent drug is extensively metabolized, with PNU-142586 being a major circulating and excreted component. pharmajen.com

By quantifying the concentrations of both the parent drug and PNU-142586 in plasma and urine over time, researchers can develop sophisticated compartmental or physiologically based pharmacokinetic (PBPK) models. pharmajen.comnih.gov These models can then be used to:

Estimate key pharmacokinetic parameters for both the parent drug and the metabolite, such as clearance, volume of distribution, and elimination half-life.

Characterize the rate and extent of formation of PNU-142586 from linezolid.

Simulate the potential for metabolite accumulation under different dosing regimens and in various physiological states. nih.govtandfonline.com

For instance, population PK models developed from clinical data have demonstrated the importance of incorporating creatinine (B1669602) clearance as a covariate influencing the clearance of both linezolid and PNU-142586. nih.gov This knowledge, gained from clinical experience, can be retroactively applied to refine preclinical models for new oxazolidinone candidates, allowing for earlier prediction of the impact of renal function on metabolite disposition.

Table 1: Example of Pharmacokinetic Parameters of Linezolid and PNU-142586 in a Preclinical Model

ParameterLinezolidPNU-142586
Clearance (CL)Influenced by metabolismPrimarily influenced by renal function
Volume of Distribution (Vd)ModerateSimilar to parent drug
Elimination Half-life (t1/2)Relatively shortLonger than parent drug, especially in renal impairment
Metabolite-to-Parent RatioIncreases with declining renal functionN/A

This table is illustrative and based on general findings from various studies. Specific values would vary depending on the animal model and study design.

Implications for Designing Future Preclinical Studies of Oxazolidinone Antibiotics

The knowledge gained from the study of PNU-142586 has significant implications for the design of future preclinical studies for new oxazolidinone antibiotics. The potential for accumulation of metabolites, particularly in states of organ impairment, necessitates a thorough evaluation of metabolic pathways early in the drug development process. researchgate.net

Key considerations for future preclinical study design include:

Early identification and characterization of major metabolites: For any new oxazolidinone candidate, it is crucial to identify the primary metabolic pathways and characterize the resulting metabolites.

Inclusion of metabolite kinetics in toxicology studies: Preclinical toxicology studies should not only focus on the parent drug but also assess the potential toxicity of major metabolites, especially if they are found to accumulate. johnshopkins.edu

Use of appropriate animal models: The selection of animal models for preclinical studies should consider species-specific differences in drug metabolism. nih.gov

Investigation of drug-drug interactions: The potential for co-administered drugs to affect the formation or elimination of metabolites should be evaluated.

The experience with linezolid and PNU-142586 serves as a valuable case study, highlighting the importance of a comprehensive "metabolite-centric" approach in the preclinical development of new antibiotics. mdpi.com

Opportunities for Mechanistic Research on Metabolite Formation and Elimination in Different Biological Systems

The formation of PNU-142586 occurs through the oxidative cleavage of the morpholine (B109124) ring of linezolid. johnshopkins.edu Interestingly, this process can be both enzymatic and non-enzymatic. pharmajen.com This dual mechanism presents opportunities for further mechanistic research to understand the relative contributions of each pathway in different biological systems.

Species-specific differences in drug metabolism are a critical factor in preclinical research. For example, the rate of formation and the primary metabolites of linezolid can differ between preclinical species like rats and dogs, and humans. pharmajen.com Understanding these differences is essential for accurately extrapolating preclinical data to predict human pharmacokinetics.

Further research in this area could focus on:

Identifying the specific enzymes involved in the enzymatic formation of PNU-142586 in different species.

Investigating the factors that influence the non-enzymatic conversion of linezolid to PNU-142586.

Comparing the elimination pathways of PNU-142586 across different preclinical species to identify the most relevant model for human drug disposition.

The Role of Metabolite Accumulation in Informing Future Research on Drug Disposition in Impaired Physiological States (Animal Models)

A critical finding from studies of PNU-142586 is its accumulation in patients with renal impairment. tandfonline.com This accumulation is associated with an increased risk of adverse effects, such as thrombocytopenia. johnshopkins.edu This clinical observation has significant implications for preclinical research, emphasizing the need to study drug and metabolite disposition in animal models of impaired physiological states.

Animal models of kidney disease are indispensable tools for investigating the impact of renal impairment on drug disposition. nih.gov By using these models, researchers can:

Simulate the accumulation of metabolites like PNU-142586 that is observed in humans with kidney disease.

Investigate the mechanisms by which renal impairment alters drug and metabolite clearance.

Evaluate the potential for metabolite-associated toxicity in a controlled setting.

Test strategies to mitigate metabolite accumulation , such as dose adjustments or the use of alternative therapies.

The use of such models in the preclinical phase of drug development for new oxazolidinones can help to identify potential liabilities related to metabolite accumulation and inform the design of safer clinical trials.

Q & A

Q. How can the synthesis of PNU 142586 Sodium Salt be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including ammonolysis, acylation, debenzylation, and TBS removal. A reported method achieved a 65% total yield with 92.35% purity by carefully controlling reaction conditions (e.g., temperature, reagent stoichiometry) and purification steps such as crystallization or chromatography . Researchers should validate intermediate purity at each step to minimize side products.

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity (>92% as per published protocols). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation. Comparative analysis with reference standards is advised to ensure batch consistency .

Q. What are the best practices for preparing stable aqueous solutions of this compound for in vitro assays?

Use distilled or ultrapure water to minimize ionic interference. Prepare solutions at concentrations ≤10 mM to avoid precipitation. Store aliquots at -20°C in inert containers (e.g., glass or polypropylene) to prevent degradation. Pre-filter solutions through 0.22 μm membranes to remove particulates .

Q. How should researchers analyze the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to pH ranges (3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can experimental designs address discrepancies in pharmacological data when using different dosing regimens of this compound?

Discrepancies may arise from variations in bioavailability or brain permeability. Preclinical studies in rats suggest brain concentrations of this compound reach ~2–20 nM after systemic administration. To resolve contradictions, standardize dosing protocols (e.g., route, vehicle) and validate tissue distribution using LC-MS/MS. Include positive controls (e.g., known α7 nAChR agonists) to benchmark responses .

Q. What considerations are critical when extrapolating in vitro findings of this compound to in vivo models?

Account for metabolic stability (e.g., hepatic clearance via microsomal assays) and plasma protein binding. In vitro IC₅₀ values may not reflect in vivo efficacy due to compartmentalization or off-target effects. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies of this compound?

Implement strict quality control (QC) protocols:

  • Certify raw materials (e.g., sodium salts, intermediates) via certificates of analysis (CoA).
  • Standardize synthesis and purification workflows.
  • Perform orthogonal characterization (e.g., elemental analysis, X-ray diffraction) for crystalline batches. Document deviations in reaction parameters (e.g., stirring speed, drying time) that may impact physicochemical properties .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets (e.g., α7 nicotinic acetylcholine receptors)?

Use radioligand binding assays (³H-epibatidine or ¹²⁵I-α-bungarotoxin) to measure affinity (Kd) and occupancy. Pair with functional assays (e.g., calcium flux in SH-SY5Y cells) to assess agonist/antagonist activity. For in vivo validation, employ behavioral models (e.g., sensorimotor gating in rodents) with dose-response curves to establish therapeutic windows .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using multiple assay platforms (e.g., electrophysiology vs. fluorescence-based assays) to rule out technical artifacts .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply mixed-effects models to account for inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.